molecular formula C17H18ClN3O3 B5191343 N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4-methylbenzamide

N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4-methylbenzamide

Cat. No. B5191343
M. Wt: 347.8 g/mol
InChI Key: VMSFFPCMKXMRBM-UHFFFAOYSA-N
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Description

N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4-methylbenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly known as CNQX and is used as an antagonist for the AMPA receptor. CNQX is a widely studied compound due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

CNQX acts as an antagonist for the AMPA receptor, which is a type of glutamate receptor that is involved in the transmission of excitatory signals in the brain. By blocking the AMPA receptor, CNQX can reduce the excitatory neurotransmission and prevent the overactivation of neurons, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
CNQX has been shown to have various biochemical and physiological effects in the brain. It can reduce the release of glutamate, which is a key neurotransmitter involved in the transmission of excitatory signals. CNQX can also reduce the activity of various enzymes involved in neuronal damage and death, such as caspases and calpains.

Advantages and Limitations for Lab Experiments

CNQX is a widely used compound in laboratory experiments due to its specificity for the AMPA receptor and its neuroprotective effects. However, it has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are various future directions for the study of CNQX. One potential area of research is the development of new derivatives of CNQX that have improved solubility and specificity for the AMPA receptor. Another area of research is the investigation of the potential therapeutic applications of CNQX in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of CNQX and its effects on various biochemical and physiological pathways in the brain can be further elucidated through future studies.

Synthesis Methods

CNQX can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-nitroaniline with 3-bromopropylamine to form the intermediate compound. This intermediate is then reacted with 4-methylbenzoyl chloride to form the final product, N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4-methylbenzamide.

Scientific Research Applications

CNQX has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, stroke, and pain. It has been shown to have a neuroprotective effect and can prevent neuronal death in various models of neurodegeneration.

properties

IUPAC Name

N-[3-(4-chloro-2-nitroanilino)propyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-12-3-5-13(6-4-12)17(22)20-10-2-9-19-15-8-7-14(18)11-16(15)21(23)24/h3-8,11,19H,2,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSFFPCMKXMRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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